3-(1,1,2,2-Tetrafluoroethoxy)aniline
Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)aniline is an organic fluorinated building block with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . This compound is characterized by the presence of a tetrafluoroethoxy group attached to an aniline ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Mode of Action
The mode of action of 3-(1,1,2,2-Tetrafluoroethoxy)aniline is largely dependent on the specific chemical reactions it is involved in. One possible synthetic route could involve the nucleophilic aromatic substitution reaction between 3-fluoroaniline and a 1,1,2,2-tetrafluoroethylating agent.
Action Environment
It is known that the compound is a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air .
Biochemical Analysis
Biochemical Properties
3-(1,1,2,2-Tetrafluoroethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This compound can also modulate metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are crucial for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to the formation of potentially toxic byproducts . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been linked to liver toxicity and disruptions in metabolic processes . Threshold effects are also observed, where a specific dosage level must be reached before significant biological effects are noted.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it affects mitochondrial function and energy production .
Preparation Methods
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-fluoroaniline with a 1,1,2,2-tetrafluoroethylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(1,1,2,2-Tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)aniline has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.
Comparison with Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)aniline can be compared with other fluorinated aniline derivatives such as:
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound is used as an intermediate in the synthesis of pesticides like Hexaflumuron.
3-(Trifluoromethoxy)aniline: Another fluorinated aniline derivative with different properties and applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific tetrafluoroethoxy group, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPEBMCVXNSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061196 | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831-75-4 | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,1,2,2-tetrafluoroethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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